1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic core structure with a carboxamide substituent. The 3,4-dimethoxyphenyl group at position 1 and the phenethyl chain on the carboxamide nitrogen are critical structural features.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-11-10-19(17-22(21)30-2)23-20-9-6-14-26(20)15-16-27(23)24(28)25-13-12-18-7-4-3-5-8-18/h3-11,14,17,23H,12-13,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJIQJKKNPKUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 899960-86-2) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 899960-86-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors, which could affect mood and cognitive functions.
Antitumor Activity
Studies have shown that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- In Vitro Studies : The compound demonstrated cytotoxicity against human leukemia cell lines with IC values indicating moderate potency.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest:
- Bacterial Inhibition : Effective against several strains of bacteria, indicating potential as an antibacterial agent.
- Fungal Activity : Exhibits antifungal properties, with studies showing inhibition of fungal growth at certain concentrations.
Case Studies
- Antitumor Efficacy : A study published in Asian Journal of Pharmaceutics evaluated the cytotoxic effects of similar compounds derived from pyrrolo[1,2-a]pyrazines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting a promising therapeutic potential for cancer treatment .
- Antimicrobial Testing : In another investigation, the compound's efficacy against pathogenic bacteria was assessed using standard disk diffusion methods. Results showed zones of inhibition comparable to established antibiotics, supporting further exploration into its clinical applications .
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the safety profile:
- Cytotoxicity : Although showing promise as an anticancer agent, the compound's cytotoxic effects on normal cells require careful evaluation.
- Genotoxicity Studies : Minimal chromosomal aberrations were noted in preliminary tests, suggesting a relatively safe profile compared to other chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative aromatic substitutions:
- 4-Fluorophenyl substituent (): The compound 1-(4-fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has a fluorine atom at the para position, reducing steric bulk compared to methoxy groups. Its logP (3.70) and molecular weight (315.39) are lower than the target compound’s predicted values, suggesting improved membrane permeability .
- Its higher molecular weight (343.42) and logP (3.70) indicate increased lipophilicity .
- 5-Chloro-2,4-dimethoxyphenyl substituent (): The chloro group in N-(5-chloro-2,4-dimethoxyphenyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide introduces electronegativity and polarizability, which may enhance binding to hydrophobic pockets in biological targets. Its molecular weight (391.90) is significantly higher, impacting solubility .
Alkyl Chain Modifications
- Phenethyl vs. For example, the tert-butyl group in ’s compound may hinder rotational freedom, affecting conformational stability .
Core Structure and Physicochemical Properties
All analogs retain the 3,4-dihydropyrrolo[1,2-a]pyrazine core, ensuring similar π-π stacking and hydrogen-bonding capabilities. Key differences in physicochemical properties include:
Key Research Findings
- Synthetic Methods : Analogous compounds (e.g., and ) were synthesized via carboxamide coupling reactions, with characterization by NMR, IR, and mass spectrometry .
- Bioavailability Considerations : The 3,4-dimethoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs, as methoxy groups are less prone to oxidative metabolism .
- Structural Insights : The phenethyl chain in the target compound could mimic tyrosine side chains in kinase inhibitors, a feature observed in other pyrrolo-pyrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
